![molecular formula C8H9NO3 B1480554 6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid CAS No. 1934971-05-7](/img/structure/B1480554.png)
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid” is a chemical compound . It is also known as "methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate" .
Synthesis Analysis
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H11NO3/c1-12-7(11)9(4-10)2-8(3-9)5-13-6-8/h2-3,5-6H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 167.16 . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Spirocyclic Amino Acids : The synthesis of novel amino acids such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These compounds are added to the family of sterically constrained amino acids, highlighting their importance in the field of chemistry and drug design for their steric and electronic properties Radchenko, Grygorenko, & Komarov, 2010.
Biocatalytic Desymmetrization : Desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction has facilitated access to enantiomers with high enantiomeric excess (ee). This process emphasizes the utility of spirocyclic compounds in synthesizing chiral building blocks for further chemical synthesis O'Dowd et al., 2022.
Drug Design and Biochemical Studies
Building Blocks for Drug Discovery : Cyclobutane-derived diamines, including 6-amino-3-azaspiro[3.3]heptane, have been identified as promising sterically constrained diamine building blocks for drug discovery. Their synthesis and molecular structures have been elaborated, providing insights into their conformational preferences and potential utility in developing new pharmaceutical compounds Radchenko et al., 2010.
Advanced Materials and Methodologies
Photocatalytic Cycloaddition Reactions : Intermolecular cross-selective [2 + 2] photocycloaddition reactions involving spirocyclic compounds have been developed, offering an efficient pathway to polysubstituted 2-oxaspiro[3.3]heptane motifs. This method, facilitated by visible-light triplet photosensitization, showcases the spirocyclic compounds' role in synthesizing complex structures relevant to medicinal chemistry Murray et al., 2021.
Safety and Hazards
Propriétés
IUPAC Name |
6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-3-8(6(10)11)1-7(2-8)4-12-5-7/h1-2,4-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPXFSHXLMDAKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C#N)C(=O)O)COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
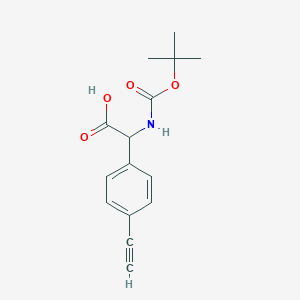
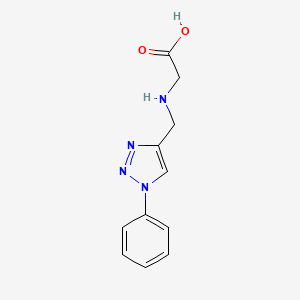

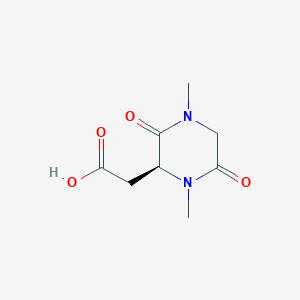

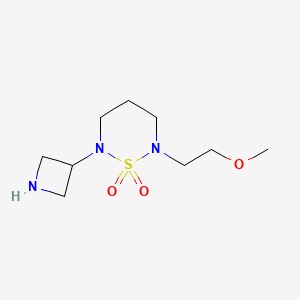
![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)
![5,8-Dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B1480484.png)

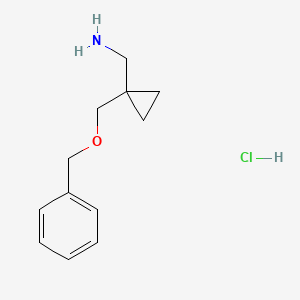
![1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480492.png)

